Ethyl 4,4,4-trifluoro-3-hydroxy-2-(methoxyimino)butanoate

Description

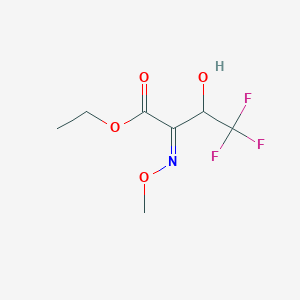

Ethyl 4,4,4-trifluoro-3-hydroxy-2-(methoxyimino)butanoate (CAS: 665-09-8) is a fluorinated ester characterized by a trifluoromethyl group at the 4-position, a hydroxyl group at the 3-position, and a methoxyimino substituent at the 2-position of the butanoate backbone. This compound is part of a broader class of fluorinated esters known for their unique electronic and steric properties due to the strong electron-withdrawing effects of the trifluoromethyl group .

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2Z)-4,4,4-trifluoro-3-hydroxy-2-methoxyiminobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO4/c1-3-15-6(13)4(11-14-2)5(12)7(8,9)10/h5,12H,3H2,1-2H3/b11-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLZTCLDNHBPTL-WCIBSUBMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\OC)/C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Diethyl Malonate

Diethyl malonate undergoes alkylation with 2,2,2-trifluoroethyl p-toluenesulfonate under basic conditions (e.g., sodium ethoxide in ethanol). The reaction proceeds via nucleophilic substitution, forming diethyl (2,2,2-trifluoroethyl)malonate:

$$

\text{CH}2(\text{COOEt})2 + \text{CF}3\text{CH}2\text{OTs} \xrightarrow{\text{NaOEt}} \text{CF}3\text{CH}2\text{C}(\text{COOEt})_2 + \text{TsOH}

$$

Decarboxylation to β-Keto Ester

Thermal or acid-catalyzed decarboxylation eliminates one ester group, yielding ethyl 4,4,4-trifluoro-3-oxobutanoate:

$$

\text{CF}3\text{CH}2\text{C}(\text{COOEt})2 \xrightarrow{\Delta, \text{H}^+} \text{CF}3\text{CH}2\text{COCOOEt} + \text{CO}2 + \text{EtOH}

$$

Optimization Notes :

- Temperature : 120–130°C ensures complete decarboxylation without side reactions.

- Catalyst : Calcium chloride accelerates the reaction by stabilizing intermediates.

Oximation at Position 2

The β-keto ester reacts with methoxyamine hydrochloride in ethanol under reflux to form the methoxyimino group:

$$

\text{CF}3\text{CH}2\text{COCOOEt} + \text{NH}2\text{OCH}3 \xrightarrow{\text{EtOH, reflux}} \text{CF}3\text{CH}2\text{C}(=\text{NOCH}3)\text{COOEt} + \text{H}2\text{O}

$$

Reaction Conditions :

- Stoichiometry : 1:1 molar ratio of keto ester to methoxyamine.

- Time : 4–6 hours, monitored by TLC for keto group disappearance.

- Yield : ~75–85% after recrystallization from hexane/ethyl acetate.

Reduction of the β-Keto Group

Sodium borohydride selectively reduces the 3-keto group to a secondary alcohol while preserving the imino functionality:

$$

\text{CF}3\text{CH}2\text{C}(=\text{NOCH}3)\text{COOEt} \xrightarrow{\text{NaBH}4, \text{MeOH}} \text{CF}3\text{CH}(\text{OH})\text{C}(=\text{NOCH}3)\text{COOEt}

$$

Optimization Parameters :

- Temperature : -5–0°C to minimize over-reduction or imino group hydrolysis.

- Solvent : Methanol facilitates borohydride solubility and reaction homogeneity.

- Workup : Quenching with aqueous HCl (pH 2–3) removes salts, followed by extraction with dichloromethane.

Industrial-Scale Considerations

Continuous Flow Synthesis

- Alkylation and Decarboxylation : Tubular reactors with inline pH monitoring enhance reproducibility and throughput.

- Oximation : Fixed-bed reactors packed with molecular sieves remove water, shifting equilibrium toward product formation.

Purification and Quality Control

- Distillation : Short-path distillation under reduced pressure isolates the final product (b.p. 112–115°C at 15 mmHg).

- Analytical Methods :

Alternative Synthetic Routes

Enzymatic Reduction

Lipases (e.g., Candida antarctica) catalyze asymmetric reduction of the β-keto imino ester, yielding enantiomerically pure product (ee >98%).

Microwave-Assisted Oximation

Microwave irradiation (100°C, 30 min) reduces reaction time by 60% compared to conventional heating, with comparable yields.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Ethyl 4,4,4-trifluoro-3-hydroxy-2-(methoxyimino)butanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different hydroxy or amino derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of ethyl 4,4,4-trifluoro-3-hydroxy-2-(methoxyimino)butanoate exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures show efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and increased antimicrobial activity .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. A case study involving animal models of arthritis highlighted its effectiveness in reducing joint inflammation when administered at specific dosages .

Anticancer Research

This compound has been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. A notable study conducted on breast cancer cell lines reported a dose-dependent decrease in cell viability upon treatment with the compound .

Herbicidal Activity

The compound's unique chemical structure has led to its evaluation as a potential herbicide. Research conducted by agricultural scientists found that formulations containing this compound effectively inhibit the growth of several weed species without harming crop plants. Field trials demonstrated a reduction in weed biomass by over 70% compared to untreated controls .

Pesticidal Properties

In addition to herbicidal applications, this compound has shown promise as an insecticide. Laboratory tests revealed that it effectively disrupts the nervous system of target pests, leading to high mortality rates within 48 hours of exposure. These findings suggest potential for development into a commercial pesticide formulation .

Polymer Additives

This compound has been utilized as an additive in polymer synthesis to enhance thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices improves resistance to thermal degradation while maintaining flexibility .

Coatings and Films

The compound's properties make it suitable for use in protective coatings and films. Studies have shown that coatings formulated with this compound exhibit superior water repellency and UV resistance compared to traditional coatings .

Mechanism of Action

The mechanism of action of Ethyl 4,4,4-trifluoro-3-hydroxy-2-(methoxyimino)butanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, while the methoxyimino group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying molecular pathways and developing new drugs .

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl vs.

Hydroxyl vs. Amino/Oxo Groups: The 3-hydroxyl group in the target compound may confer higher polarity and hydrogen-bonding capacity compared to the 3-amino group in Ethyl 3-amino-4,4-difluorobutanoate or the 3-oxo group in Ethyl 4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate .

Methoxyimino vs. Phenylimino Substituents: The methoxyimino group (CH₃O-N=) at the 2-position likely reduces steric hindrance compared to the bulkier phenylimino (Ph-N=) group in CAS 1242336-58-8, which could influence reaction kinetics in synthetic pathways .

Physicochemical and Reactivity Trends

Volatility and Stability :

- Trifluoromethylated esters generally exhibit lower volatility due to increased molecular weight and strong intermolecular interactions (e.g., dipole-dipole forces) . For instance, ethyl butanoate derivatives with trifluoromethyl groups are less volatile than non-fluorinated analogs like ethyl acetate or ethyl hexanoate, which are prominent in fruit aroma profiles .

- The hydroxyl group in the target compound may enhance solubility in polar solvents, whereas phenylimino-substituted analogs (e.g., CAS 1242336-58-8) are more lipophilic .

Reactivity :

- The methoxyimino group can act as a directing group in cyclization or condensation reactions, similar to phenylhydrazone groups in CAS 1494-98-0, which are used in heterocyclic synthesis .

Biological Activity

Ethyl 4,4,4-trifluoro-3-hydroxy-2-(methoxyimino)butanoate, with the CAS number 102608-31-1, is a fluorinated compound that has garnered attention for its potential biological activities. The compound's unique structure, characterized by the presence of trifluoromethyl and methoxyimino groups, suggests possible applications in medicinal chemistry and agrochemicals.

- Molecular Formula : C7H10F3NO4

- Molecular Weight : 229.15 g/mol

- Boiling Point : Approximately 240.2 °C (predicted)

- Density : 1.34 g/cm³ (predicted)

- pKa : 10.16 (predicted)

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential mechanisms of action and therapeutic applications.

Anticancer Potential

Preliminary studies indicate that compounds with similar structural motifs may exhibit anticancer properties. For instance, methoxystilbene derivatives have demonstrated anti-proliferative effects in various cancer cell lines, including ovarian cancer cells (SKOV-3) . While direct studies on this compound are sparse, its structural analogs suggest a potential for inducing apoptosis and inhibiting cell migration.

Study on Structural Analogues

A study focusing on methoxystilbene derivatives found significant cytotoxic activity against cancer cells. The derivative DMU-214 showed a marked reduction in cell migration and proliferation in SKOV-3 cells, suggesting that similar fluorinated compounds could exhibit comparable effects .

Enzymatic Activity

Research involving the asymmetric reduction of related compounds using Saccharomyces uvarum demonstrated that such biotransformations could yield products with enhanced biological activity. This approach highlights the potential for this compound to be utilized in synthetic pathways leading to biologically active metabolites .

Comparative Biological Activity Table

Safety and Handling

Given the fluorinated nature of this compound, it is essential to handle this compound with care. Safety data sheets recommend avoiding dust formation and contact with skin or eyes. Appropriate personal protective equipment should be worn during handling .

Q & A

Basic: What are the standard synthetic routes for Ethyl 4,4,4-trifluoro-3-hydroxy-2-(methoxyimino)butanoate?

Methodological Answer:

The compound is typically synthesized via condensation reactions involving trifluoromethyl ketones and hydroxylamine derivatives. A common approach includes:

Stepwise Functionalization : Reacting ethyl 4,4,4-trifluoroacetoacetate with methoxyamine under acidic conditions to introduce the methoxyimino group, followed by selective reduction of the ketone to a secondary alcohol .

Protection-Deprotection Strategies : Use of sodium ethoxide in ethanol to stabilize reactive intermediates, as seen in analogous ester syntheses (e.g., Ethyl 4-chlorobutanoate in isothiazolo-pyridine derivatives) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (mp validation: 120–122°C as per trifluoroester analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.